BenchChemオンラインストアへようこそ!

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

xanthine oxidase inhibition hyperuricemia quinoxaline SAR

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate (CAS 685107-33-9) is a fully synthetic small molecule belonging to the 2,3-diphenylquinoxaline class, distinguished by a methyl 4-oxybenzoate substituent appended at the 6-position of the quinoxaline core. The compound has a molecular formula of C28H20N2O3 and a molecular weight of 432.47 g/mol.

Molecular Formula C28H20N2O3
Molecular Weight 432.479
CAS No. 685107-33-9
Cat. No. B2879394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate
CAS685107-33-9
Molecular FormulaC28H20N2O3
Molecular Weight432.479
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20N2O3/c1-32-28(31)21-12-14-22(15-13-21)33-23-16-17-24-25(18-23)30-27(20-10-6-3-7-11-20)26(29-24)19-8-4-2-5-9-19/h2-18H,1H3
InChIKeyIYYOMKFMDIRGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate (CAS 685107-33-9): Structural and Pharmacological Baseline for Informed Procurement


Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate (CAS 685107-33-9) is a fully synthetic small molecule belonging to the 2,3-diphenylquinoxaline class, distinguished by a methyl 4-oxybenzoate substituent appended at the 6-position of the quinoxaline core [1]. The compound has a molecular formula of C28H20N2O3 and a molecular weight of 432.47 g/mol . Its primary documented pharmacological activity is inhibition of xanthine oxidase (XO), with an IC50 of 4.81 μM reported in a biochemical assay using xanthine as substrate [1]. A secondary activity—DPPH radical scavenging (IC50 = 4.52 μM)—has also been recorded in the same patent family, indicating additional antioxidant potential [1]. The compound features zero hydrogen-bond donors and five hydrogen-bond acceptors, with six rotatable bonds, conferring a distinct physicochemical profile relative to carboxylic acid or amine-bearing analogs in the same series .

Why 2,3-Diphenylquinoxaline Analogs Cannot Substitute for Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate in Target-Phenotype-Driven Studies


The 2,3-diphenylquinoxaline scaffold is a privileged structure that presents widely divergent biological target engagement depending on the nature and position of the 6-substituent [1]. The 6-carboxylic acid analog (CAY10567, CAS 32387-96-5) functions as an Akt1 translocation inhibitor (HCV NS5B IC50 = 79 μM), whereas the methyl 4-oxybenzoate ester derivative described herein is documented solely as a xanthine oxidase inhibitor (IC50 = 4.81 μM) [1]. Even within the same patent series (US 11021454), altering the 6-substituent shifts XO inhibitory potency from 4.81 μM (Compound 6a, the target compound) to as weak as 60 μM (Compound 7), demonstrating that subtle structural modifications at this vector drastically modulate target affinity [1]. Furthermore, the ester moiety confers a higher calculated LogP (~7.76) and zero hydrogen-bond donor capacity compared to the carboxylic acid analog, fundamentally altering solubility and membrane permeability characteristics [2]. Generic substitution therefore risks acquiring a compound with an entirely different target profile and physicochemical behavior.

Quantitative Differentiation Evidence for Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate Relative to Structural Analogs and In-Class Comparators


Xanthine Oxidase Inhibition Potency: Head-to-Head Ranking Within the US 11021454 Patent Series

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate (Compound 6a) demonstrates a xanthine oxidase IC50 of 4.81 μM, ranking it as the most potent inhibitor among the six characterized 2,3-diphenylquinoxaline analogs in US Patent 11021454 tested under identical assay conditions [1]. The closest intra-series comparator, Compound 6f, exhibits an IC50 of 4.98 μM (3.5% weaker), while Compound 6b (IC50 = 12.1 μM) is approximately 2.5-fold less potent [1]. The weakest analog in the series, Compound 7, shows an IC50 of 60 μM, representing a 12.5-fold loss of potency relative to Compound 6a [1]. All assays employed xanthine as substrate with a 3-minute pre-incubation period followed by substrate addition, with activity measured every 15 seconds [1].

xanthine oxidase inhibition hyperuricemia quinoxaline SAR

Cross-Class Xanthine Oxidase Inhibition: Potency Comparison Against the Clinical Standard Allopurinol

In cross-study comparison, Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate exhibits a xanthine oxidase IC50 of 4.81 μM, which is within the same order of magnitude and numerically comparable to allopurinol, the first-line clinical XO inhibitor, which shows an IC50 of approximately 5.7 μM under standard in vitro conditions [1][2]. This places the target compound in a potency range relevant for hit-to-lead optimization in hyperuricemia and gout drug discovery programs. By contrast, febuxostat, a next-generation non-purine XO inhibitor, achieves sub-nanomolar potency (IC50 ≈ 1.8 nM), approximately 2,700-fold more potent than the target compound, indicating that the target compound occupies a distinct potency niche suitable for scaffold-hopping and fragment-based lead generation rather than late-stage optimization [3]. It must be noted that this comparison is cross-study; direct side-by-side assay data under identical conditions are not available.

xanthine oxidase inhibitor allopurinol benchmark anti-hyperuricemic screening

DPPH Radical Scavenging Activity: Dual-Function Differentiation from XO-Selective Comparators

In addition to xanthine oxidase inhibition, Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate demonstrates DPPH radical scavenging activity with an IC50 of 4.52 μM [1]. This dual functional profile—combining enzymatic XO inhibition with direct radical scavenging—is not uniformly shared across the US 11021454 compound series. While several analogs were tested in the same DPPH assay, quantitative comparator data across the series is limited in publicly available records; however, the presence of both activities in the same compound at comparable micromolar potency suggests a polypharmacological profile potentially relevant for pathologies where both XO-generated uric acid and downstream oxidative stress contribute to tissue damage [2]. The DPPH activity may be attributable to the electron-rich quinoxaline core and the extended π-conjugation conferred by the 2,3-diphenyl substituents [2].

DPPH radical scavenging antioxidant dual-function probe

Target Selectivity Divergence: Absence of Akt Inhibition Distinguishes the Ester from the 6-Carboxylic Acid Analog

2,3-Diphenylquinoxaline-6-carboxylic acid (CAY10567, CAS 32387-96-5) is a well-characterized Akt1 translocation inhibitor that interferes with the Akt1 pleckstrin homology (PH) domain and also inhibits Hepatitis C virus NS5B RNA-dependent RNA polymerase with an IC50 of 79 μM . In contrast, Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate has not been reported to exhibit Akt inhibitory activity in publicly available databases; its documented pharmacology is confined to xanthine oxidase inhibition and DPPH radical scavenging [1]. This target selectivity divergence—driven by replacement of the 6-carboxylic acid with a methyl 4-oxybenzoate ester—demonstrates that the 6-position substituent is a critical determinant of biological target engagement within the 2,3-diphenylquinoxaline pharmacophore. The ester derivative is therefore unsuitable as a substitute for CAY10567 in Akt/PKB pathway studies, and vice versa [1].

target selectivity Akt kinase quinoxaline pharmacophore

Physicochemical Property Differentiation: Calculated LogP and H-Bond Profile Versus the 6-Carboxylic Acid Analog

The methyl 4-oxybenzoate ester derivative possesses a calculated LogP of approximately 7.76, with zero hydrogen-bond donors and five hydrogen-bond acceptors [1]. In contrast, 2,3-diphenylquinoxaline-6-carboxylic acid (CAY10567) has a calculated LogP in the range of 4.66–5.02, with one hydrogen-bond donor (the carboxylic acid proton) and four hydrogen-bond acceptors [2][3]. The approximately 2.7–3.1 LogP unit increase for the ester translates to a theoretical ~500–1,200-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity. The absence of any hydrogen-bond donor in the ester further differentiates its membrane permeability and solubility profile from the carboxylic acid, which can participate in hydrogen-bonding networks that influence both passive diffusion and active transport [1]. These calculated properties should be interpreted with appropriate caution pending experimental determination.

LogP hydrogen bonding physicochemical properties drug-likeness

Validated Application Scenarios for Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate Based on Quantitative Evidence


Hit-to-Lead Optimization for Non-Purine Xanthine Oxidase Inhibitors Targeting Hyperuricemia and Gout

With a xanthine oxidase IC50 of 4.81 μM—comparable to the clinical standard allopurinol (IC50 ≈ 5.7 μM)—Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate provides a synthetically tractable, non-purine starting point for medicinal chemistry campaigns aimed at developing next-generation XO inhibitors [1][2]. The ester functionality at the 6-position offers a handle for prodrug strategies or further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), while the 2,3-diphenylquinoxaline core is amenable to electrophilic aromatic substitution for SAR exploration [1]. The intra-series potency data from US 11021454 provides an initial SAR map indicating that the 4-methoxycarbonylphenoxy substituent at position 6 is near-optimal for XO inhibition within this chemotype [1].

Dual-Mechanism Probe Development for Oxidative Stress-Related Disease Models

The combination of xanthine oxidase inhibition (IC50 = 4.81 μM) and direct DPPH radical scavenging activity (IC50 = 4.52 μM) at comparable low-micromolar concentrations positions this compound as a candidate dual-mechanism probe for disease models where XO-derived uric acid production and reactive oxygen species (ROS) act synergistically, such as ischemia-reperfusion injury, vascular inflammation, and metabolic syndrome [1][3]. Unlike allopurinol—which requires metabolic conversion to oxypurinol for XO inhibition and lacks intrinsic radical scavenging—or febuxostat—which potently inhibits XO but does not directly quench free radicals—this compound may simultaneously address two pathological axes in a single chemical entity [2][3].

Chemical Biology Tool for Dissecting 2,3-Diphenylquinoxaline Structure-Activity Relationships Across Target Classes

The target selectivity divergence between Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate (XO inhibitor) and 2,3-diphenylquinoxaline-6-carboxylic acid/CAY10567 (Akt1 translocation inhibitor, HCV NS5B IC50 = 79 μM) makes this compound a valuable chemical biology tool for probing how 6-position substitution on the 2,3-diphenylquinoxaline scaffold redirects target engagement from kinase signaling pathways to purine metabolism enzymes [1]. The distinct physicochemical profiles (ΔLogP ≈ +2.7 to +3.1; ΔHBD = 0 vs. 1) further enable studies correlating 6-substituent-dependent lipophilicity with cellular permeability and subcellular distribution .

Optoelectronic Material Precursor Leveraging the 2,3-Diphenylquinoxaline Chromophore

The 2,3-diphenylquinoxalin-6-yl core is an established building block for aggregation-induced emission enhancement (AIEE)-active dyes, organic light-emitting diode (OLED) host materials, and fluorescent chemosensors [3]. Derivatives bearing this core exhibit intramolecular charge transfer (ICT) transitions in the 372–379 nm range, good solid-state emission, and HOMO energy levels (−5.65 to −6.02 eV) compatible with common hole-transporting materials [3]. Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate, with its extended π-conjugation via the 4-oxybenzoate ester and six rotatable bonds providing conformational flexibility, may serve as a precursor or intermediate for the synthesis of functional optoelectronic materials, though direct photophysical characterization data for this specific compound remain to be reported [3].

Quote Request

Request a Quote for Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.